N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted dimethoxyphenyl group and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2-fluorophenol as the primary starting materials.
Formation of Intermediate: The 5-chloro-2,4-dimethoxyaniline is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.
Coupling Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorophenol in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenoxyacetamide: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide: This compound has the fluorine atom in a different position on the phenoxy ring, which may influence its properties.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-14-8-15(22-2)12(7-10(14)17)19-16(20)9-23-13-6-4-3-5-11(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTIVLQCOGOVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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